N-(4-ETHOXYPHENYL)-4-METHYL-N-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE
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Overview
Description
N-(4-ETHOXYPHENYL)-4-METHYL-N-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an ethoxyphenyl group, a methylpiperidinyl group, and a benzene sulfonamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHOXYPHENYL)-4-METHYL-N-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the ethoxyphenyl derivative, followed by the introduction of the methylpiperidinyl group through a series of nucleophilic substitution reactions. The final step involves the sulfonation of the benzene ring to form the sulfonamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-ETHOXYPHENYL)-4-METHYL-N-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary, but typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and autoimmune disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ETHOXYPHENYL)-4-METHYL-N-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes and lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-ETHOXYPHENYL)-2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDE: Shares similar structural features but differs in the presence of an acetamide group instead of a sulfonamide group.
2-(4-ETHOXYPHENYL)-N-[3-[(2R)-2-METHYLPIPERIDIN-1-YL]PROPYL]QUINOLINE-4-CARBOXAMIDE:
Uniqueness
N-(4-ETHOXYPHENYL)-4-METHYL-N-[2-(4-METHYLPIPERIDIN-1-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific disciplines.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-4-29-21-9-7-20(8-10-21)25(17-23(26)24-15-13-19(3)14-16-24)30(27,28)22-11-5-18(2)6-12-22/h5-12,19H,4,13-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNORWPIRWPNNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)N2CCC(CC2)C)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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